1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione -

1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione

Catalog Number: EVT-4589078
CAS Number:
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N(1‐Ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐125I‐ 5‐ethyl sulfonyl benzamide []

  • Relevance: This compound shares a benzamide core structure with the target compound, 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione. Both compounds feature an ethyl substituent on the nitrogen atom of the benzamide moiety. Additionally, both compounds contain a methoxy group, highlighting similarities in their chemical structures and potential pharmacological properties. -

2. 1-[2-Ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine []

  • Compound Description: This compound, also known as IP-66, acts as a potent α-adrenoceptor antagonist. It exhibits a strong affinity for postsynaptic α-receptors and a slight agonistic effect on presynaptic β-receptors. IP-66 has been investigated for its potential in treating lower urinary tract dysfunctions due to its effects on urethral tone. [, ]
  • Relevance: This compound and 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione both contain a piperazine ring system. While the substitution patterns differ, the shared piperazine core highlights a structural similarity between the compounds and suggests potential overlap in their biological targets or mechanisms of action. -

3. N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides []

  • Compound Description: This series of compounds exhibits potent antagonistic activity towards both dopamine D2 and serotonin 5-HT3 receptors. These compounds were designed to address the need for broad antiemetic agents, with the (R)-enantiomer of compound 53 (AS-8112) showing particular promise in preclinical studies. [, ]
  • Relevance: While the core ring structures differ, both this compound class and 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione feature a substituted ethyl group attached to a nitrogen-containing heterocycle. This shared structural motif suggests potential similarities in their pharmacophores and possible interactions with similar biological targets. -

4. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide []

  • Compound Description: Also known as YM-09151-2, this benzamide derivative demonstrates potent neuroleptic activity, showing significantly greater potency than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. This compound holds promise as a potential therapeutic agent for psychosis due to its favorable antistereotypic activity to cataleptogenicity ratio. []
  • Relevance: YM-09151-2 shares a benzamide core with 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione. Both compounds feature a methoxy substituent on the benzamide ring, and both have a nitrogen-containing heterocycle incorporated into their structures. This structural resemblance implies possible similarities in their binding affinities and pharmacological profiles. -

5. 1-Ethyl-2-[N-(2-methoxy)benzoyl-N-[(2R)-2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy]carbonyl]aminomethyl-pyridinium chloride []

  • Compound Description: This compound, known as E5880, exhibits potent platelet activating factor (PAF) receptor antagonist activity. E5880 effectively inhibits PAF binding to human platelets and demonstrates protective effects in animal models of shock. These findings suggest its potential therapeutic use in treating shock states. []
  • Relevance: Both E5880 and 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione contain a methoxy-substituted benzamide moiety. This structural similarity, along with the presence of other nitrogen-containing heterocycles in both compounds, suggests they might share common pharmacophoric features. -

6. (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) []

  • Compound Description: YM758 is a novel “funny” If current channel inhibitor, potentially useful for treating stable angina and atrial fibrillation. Its metabolism involves various transformations, including glucuronidation and hydrolysis, leading to several metabolites. Understanding the transport mechanisms of YM758 and its metabolites is crucial for interpreting its pharmacokinetic profile and species differences in its disposition. []
  • Relevance: YM758 shares a benzamide core with 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione. The presence of a fluorine substituent on the benzamide ring in YM758 further emphasizes the structural similarities between the two compounds. -

7. 4-Cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidine-2-(1H)-one (YM-64227) [, ]

  • Compound Description: This compound is a phosphodiesterase type 4 inhibitor whose pharmacokinetics are significantly affected by the canine CYP1A2 1117C>T single nucleotide polymorphism. This polymorphism leads to an inactive CYP1A2 enzyme, resulting in altered metabolic profiles and increased plasma concentrations of YM-64227 in dogs homozygous for the polymorphism. [, ]
  • Relevance: Both YM-64227 and 1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione contain an ethyl group directly attached to a nitrogen-containing heterocycle. This shared feature, combined with the presence of a methoxy group in both compounds, suggests potential similarities in their metabolic pathways and interactions with enzymes like cytochrome P450s. -

Properties

Product Name

1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,3-piperazinedione

IUPAC Name

1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine-2,3-dione

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C16H22N2O4/c1-4-17-7-8-18(16(20)15(17)19)9-10-22-13-6-5-12(2)11-14(13)21-3/h5-6,11H,4,7-10H2,1-3H3

InChI Key

PBVJGTBQKMLBHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCOC2=C(C=C(C=C2)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.